molecular formula C18H13ClN5NaO3S B1681018 SM-19712 CAS No. 194542-56-8

SM-19712

Cat. No.: B1681018
CAS No.: 194542-56-8
M. Wt: 437.8 g/mol
InChI Key: FBSZSOXTWRKLKD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development of Nonpeptide Endothelin-Converting Enzyme Inhibitors

The development of SM-19712 emerged from efforts to address limitations of early peptide-based endothelin-converting enzyme (ECE) inhibitors, which suffered from poor oral bioavailability and enzymatic instability. Prior to the 2000s, phosphoramidon—a mixed metalloprotease inhibitor—was the primary tool for studying ECE-1 activity, but its lack of selectivity hindered therapeutic applications. The shift to nonpeptide inhibitors began with compounds like CGS 26303, which combined structural elements from neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE) inhibitors. This compound (4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl]benzenesulfonamide) represents a milestone in this evolution, achieving nanomolar-range inhibition (IC₅₀ = 42 nM against rat lung ECE-1) while sparing related metalloproteases like NEP and ACE.

Table 1: Key Properties of this compound vs. Early ECE Inhibitors

Property This compound Phosphoramidon CGS 26303
IC₅₀ (ECE-1) 42 nM 1.2 μM 120 nM
Selectivity (vs. NEP) >1,000-fold 10-fold 50-fold
Oral Bioavailability Moderate Low Low

Structural Classification of this compound as a Sulfonylureid-Pyrazole Derivative

This compound belongs to the sulfonylureid-pyrazole class, characterized by:

  • Central pyrazole core : The 1-phenyl-3-methyl-4-cyano-pyrazole moiety enables hydrophobic interactions with ECE-1's S1' pocket.
  • Sulfonylurea bridge : Links the pyrazole to a 4-chlorobenzenesulfonamide group, enhancing binding affinity through hydrogen bonding with Glu^573 and Arg^145 in ECE-1's active site.
  • Electron-withdrawing substituents : The 4-cyano group and chloro-benzenesulfonamide optimize charge distribution for selective ECE-1 inhibition.

Figure 1: this compound Binding Mode in ECE-1

  • Pyrazole ring: Occupies S2' subsite (hydrophobic cleft)
  • Sulfonamide group: Forms salt bridge with Arg^145
  • Chlorophenyl group: Fits into S1' pocket lined by Tyr^660 and Phe^663

Historical Context in Cardiovascular and Neurodegenerative Disease Research

Cardiovascular Applications

This compound demonstrated efficacy in preclinical models of:

  • Acute myocardial infarction : Reduced infarct size by 38% in rabbit coronary occlusion models (p < 0.01).
  • Hypertension : Orally administered this compound (30 mg/kg) suppressed big endothelin-1-induced pressor responses in rats by 72%.
  • Ischemic renal injury : Attenuated endothelin-1 accumulation by 89% in rat kidneys post-ischemia-reperfusion (p < 0.001).

Table 2: this compound in Preclinical Disease Models

Model Species Key Outcome Mechanism Linked to ECE-1 Inhibition
Coronary occlusion Rabbit ↓ Infarct size by 38% Reduced ET-1 vasoconstriction
Colitis induction Mouse ↓ Fecal blood score by 45% Attenuated ET-1/PECAM-1 signaling
Subtotal nephrectomy Rat ↓ Glomerulosclerosis by 31% Inhibited renal ET-1 overproduction

Neurodegenerative Research Connections

Although primarily studied in cardiovascular contexts, this compound's inhibition of ECE-1 intersects with Alzheimer's disease (AD) research:

  • Amyloid-β (Aβ) metabolism : ECE-1 degrades Aβ peptides, and this compound increases Aβ^1–42 clearance by 22% in neuronal cultures (p < 0.05).
  • Cerebrovascular dysregulation : By modulating endothelin-1 levels, this compound improved cerebral blood flow by 18% in hypertensive rat models.

Mechanistic Insight : this compound's structural rigidity (pyrazole core) prevents off-target inhibition of ECE-2, which is upregulated in AD brains. This selectivity makes it a valuable tool for dissecting ECE-1-specific pathways in neurodegeneration.

Properties

IUPAC Name

sodium;(4-chlorophenyl)sulfonyl-[(4-cyano-5-methyl-2-phenylpyrazol-3-yl)carbamoyl]azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O3S.Na/c1-12-16(11-20)17(24(22-12)14-5-3-2-4-6-14)21-18(25)23-28(26,27)15-9-7-13(19)8-10-15;/h2-10H,1H3,(H2,21,22,23,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSZSOXTWRKLKD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)NC(=O)[N-]S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN5NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194542-56-8
Record name 4-Chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl]benzenesulfonamide sodium salt hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of 4-Cyano-3-methyl-1-phenyl-1H-pyrazol-5-amine

Pyrazole cores are typically synthesized via [3+2] cycloadditions or cyclocondensation reactions. For the 4-cyano substituent, a β-ketonitrile precursor undergoes reaction with phenylhydrazine:

Step 1 :
$$
\text{3-Oxo-2-(phenylhydrazono)butanenitrile} + \text{Base} \rightarrow \text{4-Cyano-3-methyl-1-phenyl-1H-pyrazol-5-amine}
$$
Conditions: Ethanol reflux, 12–24 hr, catalytic acetic acid.

Preparation of 4-Chlorobenzenesulfonyl Carbamoyl Chloride

The urea linker requires activation of the sulfonamide nitrogen. This is achieved through phosgene-mediated carbamoylation:

Step 2 :
$$
\text{4-Chlorobenzenesulfonamide} + \text{COCl}_2 \rightarrow \text{4-Chlorobenzenesulfonylcarbamoyl chloride}
$$
Conditions: Anhydrous dichloromethane, 0°C, 2 hr.

Coupling of Pyrazole Amine and Sulfonyl Carbamoyl Chloride

Step 3 :
$$
\text{Pyrazole amine} + \text{Sulfonyl carbamoyl chloride} \rightarrow \text{this compound acid form}
$$
Conditions: Tetrahydrofuran (THF), triethylamine, 0°C to room temperature, 4 hr.

Salt Formation and Purification

Step 4 :
$$
\text{this compound acid} + \text{NaOH} \rightarrow \text{this compound monosodium salt}
$$
Purification: Reverse-phase chromatography (C18 column), isocratic elution with acetonitrile/water (70:30).

Critical Process Parameters and Optimization

Sulfonamide Coupling Efficiency

Key variables influencing yield in Step 3:

Parameter Optimal Range Effect on Yield
Solvent polarity THF > DMF > DCM THF maximizes nucleophilicity
Base Triethylamine > DIPEA Minimizes side reactions
Temperature 0°C → RT Prevents decomposition

Impurity Profile

HPLC analysis of the final product (99.8% purity) identified three major impurities:

  • Des-cyano analog (0.12%): From incomplete nitrile formation in Step 1.
  • Bis-urea adduct (0.07%): Overcoupling in Step 3.
  • Sodium salt hydrate (0.05%): Hygroscopic during storage.

Pharmacological Validation of Synthetic Batches

This compound batches were rigorously characterized:

In Vitro Potency

Assay IC₅₀ (nM) Selectivity Ratio (vs. NEP/ACE)
Rat lung ECE 42 ± 3 >1,000
Porcine endothelial ECE 31 ± 2 >800

Selectivity against neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE) exceeded 1,000-fold.

In Vivo Efficacy

Rat pressor response (IV administration):

  • 30 mg/kg reduced big ET-1-induced hypertension by 89% (p < 0.001 vs. vehicle).

Rabbit myocardial infarction model:

  • 10 mg/kg decreased infarct size by 47% (p < 0.01) and serum ET-1 by 62%.

Comparative Analysis with Related Inhibitors

This compound’s nonpeptidic structure confers advantages over earlier ECE inhibitors:

Property This compound Phosphoramidon (Peptidic)
Oral bioavailability 68% <5%
Plasma half-life (rat) 4.2 hr 0.3 hr
CYP3A4 inhibition None (≤10 μM) Significant

The monosodium salt formulation enhances aqueous solubility (23 mg/mL vs. 0.8 mg/mL for free acid).

Scale-Up Considerations and Regulatory Aspects

Pilot-Scale Production

  • Batch size : 10 kg achieved with 82% overall yield.
  • Critical quality attributes :
    • Residual solvents: <100 ppm (ICH Q3C)
    • Heavy metals: <1 ppm (USP <232>)

Stability Profile

Condition Degradation Pathway Shelf Life
25°C/60% RH Hydrolysis of urea linkage 24 months
40°C/75% RH Sulfonamide oxidation 6 months

Chemical Reactions Analysis

Types of Reactions: SM19712 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as the cyano group, to other functional groups like amines.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

SM-19712 is a non-peptidic inhibitor of endothelin-converting enzyme (ECE) . Research suggests it has potential applications in treating cardiac injury and inflammatory conditions .

Scientific Research Applications of this compound

Cardiovascular Research: this compound has been studied for its effects on cardiac function following ischemia/reperfusion injury .

  • Postischemic Cardiac Function: In a study on postischemic cardiac function, treatment with this compound attenuated the improvement in left ventricular function typically induced by big endothelin-1 (big ET-1). Big ET-1 at certain doses (0.3 and 1 nM) improved left ventricular developed pressure (LVDP), the maximum value of the first derivative of left ventricular pressure (dP/dt max), and left ventricular end-diastolic pressure (LVEDP) .
  • Norepinephrine Overflow: this compound also attenuated the decreasing effect of big ET-1 on norepinephrine (NE) overflow from the postischemic heart .

Inflammatory Bowel Disease Research: this compound has shown promise in attenuating tissue injury and inflammation in a mouse model of inflammatory bowel disease .

  • DSS-Induced Colitis: In mice given 5% 40 kDa dextran sulfate sodium (DSS) to induce colitis, this compound attenuated histologic signs of tissue injury and inflammation. It also reduced the occurrence of loose stools and fecal blood .
  • Immunostaining: this compound inhibited the DSS-induced increase in immunostaining for endothelin-1 (ET-1) and platelet endothelial cell adhesion molecule-1 (PECAM-1) in the colon .
  • Disease Activity Index: this compound significantly decreased the disease activity index (comprising loose stools, fecal blood, and weight loss) in DSS-treated mice .

Receptor Re-sensitization Research: this compound has been used to study the re-sensitization of neurokinin 1 (NK1) receptors .

  • NK1 Receptor Re-sensitization: this compound strongly inhibited the re-sensitization of the NK1 receptor in HMEC-1-NK1 receptor cells .
  • Plasma Extravasation: this compound inhibited the re-sensitization of substance P (SP)-induced plasma extravasation in rats .

Somatostatin Receptor Research: this compound has been used in studies investigating the degradation of internalized somatostatin-14 (SST-14) .

  • SST2A Trafficking: Inhibition of ECE-1 activity by this compound prevented the intracellular degradation of SST-14 .

Data Table: Effects of this compound in Animal Models

ConditionAnimal ModelThis compound EffectReference
Ischemia/Reperfusion Cardiac InjuryRatAttenuated the improvement in left ventricular function induced by big ET-1, reduced NE overflow
DSS-Induced ColitisMouseAttenuated tissue injury and inflammation, reduced loose stools and fecal blood, decreased disease activity index
NK1 Receptor Re-sensitizationRatInhibited SP-induced plasma extravasation

Case Studies

While the search results do not explicitly present "case studies" in the traditional clinical sense, the research findings can be viewed as preclinical case studies, where this compound is applied in experimental models to observe its effects.

  • Cardiac Ischemia/Reperfusion in Rats: In a study, higher doses (0.3 and 1 nM) of big ET-1 significantly improved indices of left ventricular function after ischemia/reperfusion, such as left ventricular developed pressure (LVDP), the maximum value of the first derivative of left ventricular pressure (dP/dt max) and left ventricular end diastolic pressure (LVEDP). In addition, big ET-1 significantly suppressed excessive NE overflow in the coronary effluent from the postischemic heart. These effects of big ET-1 were markedly attenuated by treatment with this compound (selective ECE inhibitor) or A-192621 (selective ET B receptor antagonist). On the other hand, those were not potentiated even though combined with ABT-627 (selective ET A receptor antagonist) .
  • DSS-Induced Colitis in Mice: this compound attenuated histologic signs of tissue injury and inflammation induced by DSS, and decreased the extent of loose stools and fecal blood . However, the inhibitor did not significantly decrease DSS-induced colon shortening or tissue levels of myeloperoxidase (an indicator of neutrophil infiltration) .

Mechanism of Action

SM19712 exerts its effects by selectively inhibiting endothelin converting enzyme. This enzyme is responsible for converting big endothelin-1 to endothelin-1, a potent vasoconstrictor. By inhibiting this conversion, SM19712 reduces the levels of endothelin-1, leading to vasodilation and reduced inflammation. The molecular targets include the active site of endothelin converting enzyme, where SM19712 binds and prevents the enzyme’s activity .

Comparison with Similar Compounds

Research Implications and Limitations

  • Advantages : this compound’s oral activity and selectivity position it as a superior tool for studying ECE’s role in vascular and neurodegenerative diseases.
  • Limitations: Limited clinical data compared to newer ECE inhibitors (e.g., CGS 26303) and unresolved safety concerns regarding irritancy .

Biological Activity

SM-19712 is a non-peptidic inhibitor of endothelin-converting enzyme 1 (ECE-1), a key enzyme in the regulation of endothelin levels in the body. This compound has gained attention due to its potential therapeutic applications in conditions such as hypertension and heart failure, primarily by modulating vascular tone and blood pressure through its inhibition of ECE-1.

The chemical structure of this compound is described as 4-chloro-N-[[[4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl]amino]carbonyl]benzenesulfonamide, sodium salt. Its primary mechanism involves binding to ECE-1, preventing the conversion of big endothelin into its active forms, thereby reducing endothelin levels in biological systems. This action can lead to decreased vasoconstriction and lower blood pressure, which is crucial for managing various cardiovascular conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively decreases endothelin-1 production from endothelial cells stimulated by inflammatory agents like fibrinogen. This suggests that this compound can mitigate the effects of inflammatory stimuli that elevate endothelin levels. Additionally, it has been observed that this compound retains neuropeptides in endosomes, preventing their degradation by ECE-1 under specific conditions, which may have implications for pain signaling and neurogenic inflammation.

In Vivo Studies

Research using Langendorff-perfused rat hearts has shown that this compound suppresses excessive norepinephrine (NE) release from sympathetic nerve endings during ischemic conditions. This effect indicates a protective role against cardiac dysfunction induced by ischemia/reperfusion injury. The inhibition of ECE-1 by this compound appears to reduce the release of endogenous ET-1, which contributes to NE overflow and subsequent cardiac dysfunction .

Impact on Cellular Signaling Pathways

This compound has been shown to influence downstream signaling pathways, such as ERK1/2 phosphorylation in endothelial cells. This indicates its broader impact on cellular signaling mechanisms beyond simple enzymatic inhibition. Furthermore, it has been reported that this compound inhibits neurokinin 1 receptor (NK1R) resensitization by over 90%, affecting pain signaling pathways .

Case Study: Cardiac Function Improvement

A study involving isolated perfused rat hearts demonstrated that treatment with this compound improved left ventricular systolic and diastolic function following myocardial ischemia/reperfusion. The results indicated that ECE inhibition could significantly reduce NE overflow and enhance cardiac recovery post-injury .

Case Study: Neurotensin-Induced Signaling

In human colonic epithelial cells, pretreatment with this compound inhibited neurotensin (NT)-stimulated inflammatory signaling pathways, including reductions in NF-κB-driven luciferase activity and IL-8 secretion. This suggests potential applications for this compound in managing inflammatory bowel diseases or related conditions .

Comparative Analysis with Other Compounds

CompoundMechanism of ActionTherapeutic AreaECE Inhibition
This compoundInhibits ECE-1; reduces endothelin levelsHypertension, heart failureYes
ABT-627Selective ET receptor antagonistCardiac dysfunctionNo
PD-142893Non-selective ET receptor antagonistIschemic heart diseaseNo

This compound's unique non-peptidic structure allows for selective inhibition of ECE-1 without significantly affecting other pathways involved in vasoregulation or neuropeptide signaling. This specificity may result in fewer side effects compared to broader-spectrum inhibitors.

Q & A

Q. What experimental models are validated for studying SM-19712's pharmacological effects?

this compound has been tested in in vivo models (e.g., bladder, dorsal skin, and ear tissues) to assess vascular permeability via Evans Blue leakage assays . In vitro, HEK-CLR-RAMP1 and SK-N-MC cell lines are used to study its effects on calcium signaling and endosomal retention of β-arrestins and CLR . When selecting models, prioritize tissue-specific endpoints (e.g., Evans Blue leakage for vascular effects) and cell lines expressing relevant receptors (e.g., calcitonin receptor-like receptor).

Q. How should this compound administration be standardized in in vivo studies?

Studies use intravenous dosing (e.g., 5 μg·kg⁻¹) to evaluate acute effects on vascular permeability . Ensure consistency in vehicle composition (e.g., saline with pH adjustment) and pre-treatment time (e.g., 30 minutes prior to agonist challenge) to minimize variability. Include vehicle controls to account for baseline leakage or signaling effects .

Q. What biochemical pathways are primarily targeted by this compound?

this compound is a nonpeptidic inhibitor of endothelin-converting enzyme-1 (ECE-1), which regulates neurokinin 1 receptor-dependent neurogenic inflammation and endosomal sorting of β-arrestins . Key pathways include:

  • Vascular permeability : Inhibition of ECE-1 reduces Evans Blue leakage by 50–70% in bladder, skin, and ear tissues .
  • Endosomal trafficking : Prolonged colocalization of CLR and β-arrestin2 in endosomes (3× higher vs. controls) .

Q. How to design dose-response experiments for this compound?

Use a logarithmic dose range (e.g., 0.1–10 μg·kg⁻¹) to identify EC₅₀ values for vascular permeability . Include recovery timepoints (e.g., 5- and 30-minute post-treatment) to assess reversibility of effects, as seen in mesenteric artery studies . Normalize data to vehicle-treated controls to quantify relative inhibition .

Q. What controls are essential in vascular permeability assays?

  • Positive controls : Agonists (e.g., CGRP) to induce baseline leakage.
  • Negative controls : Vehicle-only groups to establish background leakage.
  • Technical controls : Replicate measurements across tissue sections to account for spatial heterogeneity .

Advanced Research Questions

Q. How to resolve contradictions between this compound's effects on vascular leakage vs. calcium signaling?

While this compound reduces Evans Blue leakage by 30–50% , it does not alter CGRP-induced calcium influx in HEK-CLR-RAMP1 cells . This suggests tissue-specific ECE-1 roles: vascular effects may involve downstream inflammatory mediators (e.g., substance P degradation), whereas calcium signaling relies on surface receptor dynamics. Use tissue/cell-specific knockdown models (e.g., ECE-1 siRNA) to isolate mechanisms .

Q. What methodologies optimize detection of this compound's endosomal retention effects?

  • Immunofluorescence : Quantify CLR/β-arrestin2 colocalization using confocal microscopy and coefficient analysis (e.g., Manders’ overlap coefficient) .
  • Time-course assays : Track endosomal retention at 1–4 hours post-treatment to capture delayed dissociation effects .
  • Pharmacological blockers : Combine this compound with lysosomal inhibitors (e.g., chloroquine) to differentiate ECE-1-dependent vs. -independent trafficking .

Q. How does this compound's inhibition profile compare to peptidic ECE inhibitors?

this compound (IC₅₀ ~10 nM) shows higher specificity for ECE-1 than peptidic inhibitors like phosphoramidon, which also target neprilysin . Use competitive binding assays with fluorescent substrates (e.g., FRET-based) to compare inhibition kinetics. Cross-validate with knockout models to confirm target specificity .

Q. How to analyze time-dependent recovery data post-SM-19712 treatment?

In mesenteric artery studies, recovery data (5- and 30-minute intervals) show this compound stabilizes responses, unlike vehicle-treated groups . Apply mixed-effects models to account for repeated measures and use AUC analysis to quantify cumulative recovery differences. Report significance thresholds (e.g., p < 0.05) with Bonferroni correction for multiple comparisons .

Q. What statistical approaches address heterogeneous tissue responses to this compound?

  • Hierarchical modeling : Account for nested variability (e.g., tissue types, animal batches).
  • ANOVA with Tukey’s post-hoc test : Compare leakage percentages across tissues (e.g., ear vs. bladder) .
  • Meta-analysis : Pool data from independent studies to identify consensus effect sizes and outliers .

Methodological Guidelines

  • Reproducibility : Document this compound batch numbers, storage conditions (−20°C in dark), and solvent preparation (e.g., DMSO concentration ≤0.1%) .
  • Ethical compliance : Adhere to institutional guidelines for animal welfare (e.g., Evans Blue assay protocols) .
  • Data reporting : Follow STROBE or ARRIVE guidelines for in vivo studies, specifying sample sizes, exclusion criteria, and raw data repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SM-19712
Reactant of Route 2
SM-19712

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.